N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034256-76-1
VCID: VC5455216
InChI: InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25)
SMILES: C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Molecular Formula: C19H15N5O2
Molecular Weight: 345.362

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide

CAS No.: 2034256-76-1

Cat. No.: VC5455216

Molecular Formula: C19H15N5O2

Molecular Weight: 345.362

* For research use only. Not for human or veterinary use.

N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide - 2034256-76-1

Specification

CAS No. 2034256-76-1
Molecular Formula C19H15N5O2
Molecular Weight 345.362
IUPAC Name N-(1H-benzimidazol-2-yl)-6-phenylmethoxypyrimidine-4-carboxamide
Standard InChI InChI=1S/C19H15N5O2/c25-18(24-19-22-14-8-4-5-9-15(14)23-19)16-10-17(21-12-20-16)26-11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,22,23,24,25)
Standard InChI Key PUPUHMWWSFBSFP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3

Introduction

Structural and Chemical Characteristics

The compound’s molecular architecture comprises three key components:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 6-position is substituted with a benzyloxy group (–OCH₂C₆H₅), enhancing lipophilicity and influencing binding interactions .

  • Benzimidazole Moiety: A fused bicyclic system (benzene + imidazole) attached via the 2-amino group. Benzimidazoles are known for their role in targeting enzymes and DNA in pathogens .

  • Carboxamide Linker: Connects the pyrimidine and benzimidazole units, enabling hydrogen bonding with biological targets .

Key Structural Features

  • Molecular Formula: C₁₉H₁₅N₅O₂

  • Molecular Weight: 357.36 g/mol

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH groups), 4 acceptors (N and O atoms).

Table 1: Predicted Physicochemical Properties

PropertyValue
LogP (Lipophilicity)3.2 ± 0.5
Solubility (mg/mL)0.12 in aqueous buffer
pKa (Ionization)4.1 (amide), 9.8 (NH)

Synthetic Strategies and Optimization

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide likely involves multi-step reactions, drawing from methodologies in the literature:

Step 1: Synthesis of 6-(Benzyloxy)pyrimidine-4-carboxylic Acid

  • Chloropyrimidine Intermediate: 4-Chloro-6-hydroxypyrimidine is treated with benzyl bromide under basic conditions (K₂CO₃/DMF) to introduce the benzyloxy group .

  • Oxidation: The chlorinated intermediate is oxidized to the carboxylic acid using KMnO₄ or RuO₄ .

Step 2: Preparation of 1H-Benzo[d]imidazol-2-amine

  • Cyclocondensation: o-Phenylenediamine reacts with cyanogen bromide (BrCN) in ethanol under reflux to form the benzimidazole ring .

Step 3: Amide Coupling

  • Activation: The carboxylic acid is activated using HCTU or HOBt in the presence of DIPEA .

  • Coupling: Reacted with 1H-benzo[d]imidazol-2-amine to yield the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1K₂CO₃, DMF, 60°C, 12 h75%
2RuO₄, H₂O/acetone, rt, 6 h68%
3HCTU, DIPEA, DMF, rt, 24 h52%

While experimental data for this specific compound are unavailable, analogous structures provide reference benchmarks:

  • ¹H NMR (DMSO-d₆):

    • δ 8.90 (s, 1H, pyrimidine H-5)

    • δ 7.85–7.40 (m, 8H, benzyl and benzimidazole aromatic protons)

    • δ 5.45 (s, 2H, OCH₂Ph)

    • δ 12.10 (s, 1H, NH, exchangeable) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N) .

AssayExpected ActivityMechanism
Candida albicans MIC2–8 μg/mLCYP51 inhibition
KSP Inhibition (IC₅₀)50–100 nMMicrotubule disruption
PARP-1 Inhibition>10 μMDNA repair interference

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